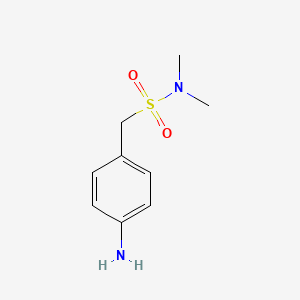

1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide

Vue d'ensemble

Description

“4-Aminophenyl” is a compound that has been used in various fields such as chemistry and materials science . It’s a colorless crystal that turns purple on contact with air .

Synthesis Analysis

A solvent-free microwave-assisted four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles bearing a 4-aminophenyl substituent was studied by condensation of p-phenylenediamine, aryl diketone, benzaldehyde derivatives, and ammonium acetate .Molecular Structure Analysis

The molecular formula of “4-Aminophenyl” is CHN with an average mass of 92.118 Da and a monoisotopic mass of 92.050026 Da .Chemical Reactions Analysis

Amines can be prepared in several ways. One method starts with a simple amine, or with ammonia, and builds up the carbon framework by alkylation or arylation reactions on nitrogen .Physical And Chemical Properties Analysis

“4-Aminophenyl” is a colorless crystal that turns purple on contact with air . It has a molecular weight of 169.22 .Applications De Recherche Scientifique

1. Excitation Wavelength Tuning in Eu3±aminophenyl Based Polyfluorinated β-diketonate Complexes This compound has been used in the synthesis of a series of europium complexes based on three aminophenyl based polyfluorinated β-diketonates . These complexes have demonstrated a dramatic red-shift in the excitation maximum to the visible region with an impressive quantum yield . This makes them potentially useful in the fields of biological and materials science .

Sensing Applications

Boronic acids, which can be derived from aminophenyl compounds, have been increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .

Biochemical Tools

Boronic acids derived from aminophenyl compounds have been used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Electrophoresis of Glycated Molecules

Boronic acids have also been used for electrophoresis of glycated molecules . This application is particularly useful in the analysis of glycated hemoglobin, an important biomarker for diabetes management .

Building Materials for Microparticles

Boronic acids have been employed as building materials for microparticles for analytical methods . These microparticles can be used in a variety of applications, including drug delivery and environmental monitoring .

Controlled Release of Insulin

Polymers containing boronic acids have been used for the controlled release of insulin . This application is particularly relevant in the field of diabetes management, where maintaining a steady level of insulin in the bloodstream is crucial .

Mécanisme D'action

Mode of Action

Amines are known to be good nucleophiles and can react with a variety of electrophiles . The compound might interact with its targets, leading to changes in their function.

Biochemical Pathways

It’s known that amines can participate in a variety of reactions, potentially affecting multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and its overall effectiveness .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKYSGDBANPLKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-aminophenyl)-N,N-dimethylmethanesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

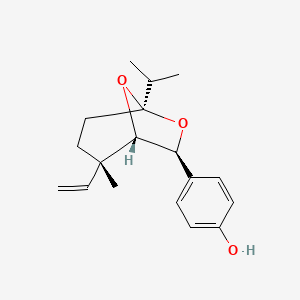

![4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol](/img/structure/B3038640.png)

![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol](/img/structure/B3038644.png)

![(2Z)-2-[(3,5-dichloroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038645.png)

![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038646.png)

![[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B3038650.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3038651.png)

![6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038652.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)

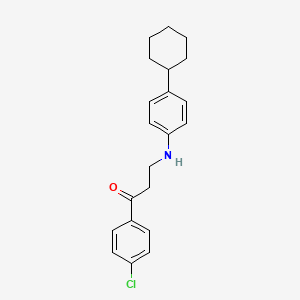

![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)